molecular formula C7H12O4 B1381346 Ethyl 2-(3-hydroxyoxetan-3-yl)acetate CAS No. 1638771-95-5

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

Cat. No. B1381346
M. Wt: 160.17 g/mol
InChI Key: LJRLSZXLEWSWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate (EHOA) is a chemical compound that has a variety of uses in scientific research. EHOA is a natural compound found in plant-derived essential oils, and is used as an intermediate in organic synthesis. It is a colorless liquid with a pleasant aroma and is used in the production of flavorings, fragrances, and pharmaceuticals. EHOA is also used in the production of polymers, plastics, and other industrial materials.

Scientific Research Applications

Exploration in Marine Fungi Derivatives

Continuous research into marine fungi has led to the identification of new compounds with potential applications in scientific research and drug development. For example, studies on the marine fungus Penicillium sp. have resulted in the isolation of novel compounds, highlighting the significance of marine organisms in discovering bioactive substances with unique structures. These findings underscore the marine ecosystem's role as a valuable source for scientific exploration and potential pharmacological applications (Wu et al., 2010).

Enzymatic Hydrolysis in Drug Synthesis

The application of enzymatic hydrolysis using immobilized lipase has been explored for the synthesis of new prototype drugs, such as anti-asthma medications. This process demonstrates the efficiency and selectivity of enzymes in drug synthesis, providing a green chemistry approach to pharmaceutical manufacturing. The use of enzymes not only optimizes reaction conditions but also supports the development of sustainable methods in drug production (Bevilaqua et al., 2004).

Synthetic Versatility and Mechanistic Insights

The Lewis acid-induced decomposition reaction of α-diazo-β-hydroxy esters, including compounds similar to Ethyl 2-(3-hydroxyoxetan-3-yl)acetate, has been studied to gain insights into the mechanistic aspects of these reactions. These studies are crucial for understanding the synthetic versatility and optimizing conditions to achieve desired products efficiently. Such research not only contributes to the field of organic synthesis but also aids in the design of novel compounds with potential applications in various domains (Gioiello et al., 2011).

properties

IUPAC Name

ethyl 2-(3-hydroxyoxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-11-6(8)3-7(9)4-10-5-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRLSZXLEWSWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-hydroxyoxetan-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.